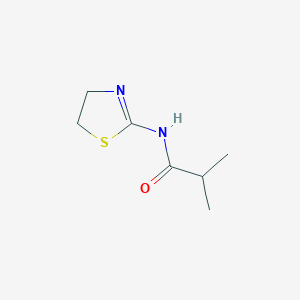![molecular formula C15H22N4O3S B12163308 4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B12163308.png)
4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a furo[2,3-d]pyrimidine core, which is known for its biological activity and relevance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide typically involves multiple steps:
Formation of the Furo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as 4-amino-5,6-dimethylpyrimidine with a furan derivative under acidic or basic conditions.
Thioether Formation:
Amide Bond Formation: The final step involves coupling the sulfanyl intermediate with 3-hydroxypropylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the furo[2,3-d]pyrimidine core or the amide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound’s furo[2,3-d]pyrimidine core is of interest due to its potential interactions with biological macromolecules. It can be used in studies related to enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
Uniqueness
Compared to similar compounds, 4-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide is unique due to the presence of the furo[2,3-d]pyrimidine core and the specific functional groups attached to it. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22N4O3S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)butanamide |
InChI |
InChI=1S/C15H22N4O3S/c1-9-10(2)22-14-12(9)13(16)18-15(19-14)23-8-3-5-11(21)17-6-4-7-20/h20H,3-8H2,1-2H3,(H,17,21)(H2,16,18,19) |
InChI Key |
ABUROUZAPKAPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)SCCCC(=O)NCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163232.png)
![2-({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B12163247.png)
![tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12163251.png)
![3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12163259.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12163267.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163271.png)
![4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine](/img/structure/B12163277.png)
![(4E)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163283.png)
![1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12163287.png)
![N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B12163288.png)


![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione](/img/structure/B12163299.png)
![ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163318.png)
